methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate
Description
Methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate is a quinazoline derivative featuring a 1H-quinazoline-2,4-dione core. Key structural attributes include:
- Position 7: A methyl carboxylate group, enhancing polarity and influencing solubility.
Properties
IUPAC Name |
methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-3-10-20-16(23)7-5-4-6-11-22-17(24)14-9-8-13(18(25)27-2)12-15(14)21-19(22)26/h3,8-9,12H,1,4-7,10-11H2,2H3,(H,20,23)(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYAUWJHHIIFBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate is a compound that belongs to the quinazoline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of Quinazoline Derivatives
Quinazoline derivatives are known to exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Many quinazoline derivatives act as inhibitors of dihydrofolate reductase (DHFR) and tyrosine kinase receptors (TKR), which are overexpressed in various cancers such as breast, ovarian, and prostate cancer .
- Anti-inflammatory Effects : Some compounds in this class have shown promise in inhibiting soluble epoxide hydrolase (sEH), which plays a role in inflammatory processes .
- Antimicrobial Properties : Quinazolines also demonstrate antibacterial and antifungal activities, expanding their therapeutic potential .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar to other quinazoline derivatives, this compound may inhibit key enzymes involved in cancer progression and inflammation. For instance, it could target DHFR or TKR pathways, disrupting cellular proliferation in cancer cells .
- Regulation of Eicosanoid Metabolism : By inhibiting sEH, the compound may help maintain high levels of epoxyeicosatrienoic acids (EETs), which have protective cardiovascular effects and reduce inflammation .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of related quinazoline compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5 | HepG2 | 0.87 | FLAP inhibitor |
| Compound 34 | MCF-7 | 10.58 | TKR inhibition |
| Compound 19 | HepG2 | 18.79 | DHFR inhibition |
| Compound 31 | MCF-7 | 38.38 | Microtubule disruption |
The table summarizes findings from various studies that highlight the anticancer activity of quinazoline derivatives against different cell lines. Notably, compound 34 demonstrated significant inhibition against MCF-7 cells with an IC50 value indicating potent activity.
Case Studies
- Anticancer Activity : A study investigated the effects of methyl 2,4-dioxo derivatives on HepG2 and MCF-7 cell lines. The results indicated that modifications to the quinazoline scaffold significantly enhanced anticancer properties. For instance, compounds with specific side chains exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin .
- Anti-inflammatory Potential : Research has shown that quinazoline derivatives can modulate inflammatory responses by inhibiting sEH activity. This suggests that methyl 2,4-dioxo compounds may serve as dual-action agents targeting both cancer and inflammation pathways .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, including methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate. Research indicates that compounds with similar structures exhibit significant activity against a range of bacteria and fungi.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various quinazoline derivatives against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The derivatives showed varying degrees of inhibition, suggesting that modifications in the chemical structure can enhance antimicrobial activity. For instance, the presence of electron-withdrawing groups was linked to increased effectiveness against Gram-negative bacteria .
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 µg/mL |
| 6e | Pseudomonas aeruginosa | 12.5 µg/mL |
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Quinazoline derivatives are known for their ability to inhibit cancer cell proliferation, particularly in breast cancer models.
Case Study: In Vitro Anticancer Activity
In a study assessing the anticancer activity of synthesized quinazoline derivatives on the MCF-7 breast cancer cell line, compounds were tested at various concentrations. The results indicated that certain derivatives significantly reduced cell viability, suggesting their potential as therapeutic agents in cancer treatment .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 7a | 10 | MCF-7 |
| 8a | 15 | MCF-7 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinazoline ring can significantly influence biological activity.
Key Findings:
- Electron-withdrawing groups enhance antibacterial activity.
- Substituents that promote hydrogen bonding improve anticancer efficacy.
Comparison with Similar Compounds
The compound is compared to benzodithiazine derivatives from Molecules (2015) , which share functional groups (e.g., carboxylates, hydrazino substituents) but differ in core heterocycles.
Structural Differences
| Feature | Target Quinazoline Derivative | Benzodithiazine Analogs (e.g., Compounds 3, 7, 15) |
|---|---|---|
| Core Structure | Quinazoline (N1, N3, N4) | 1,4,2-Benzodithiazine (S1, S4, N2) |
| Position 7 Substituent | Methyl carboxylate | Methyl carboxylate (Compound 3) or methyl group (Compound 7) |
| Position 3 Substituent | 6-Oxo-6-(prop-2-enylamino)hexyl chain | Methylhydrazino or benzylidene-hydrazino groups |
| Key Functional Groups | Allylamine, ketone, carboxylate | Hydrazine, benzylidene, sulfonyl (SO₂) |
Physical and Spectroscopic Properties
Melting Points and Stability
- Benzodithiazines exhibit high thermal stability, with decomposition points >250°C (e.g., 252–253°C for Compound 3 , 314–315°C for Compound 7 ). This suggests strong intermolecular interactions (e.g., hydrogen bonding via hydrazino or hydroxyl groups).
IR and NMR Trends
- IR Spectroscopy :
- Benzodithiazines show strong SO₂ stretches (1130–1340 cm⁻¹) , absent in the quinazoline derivative.
- C=O stretches in carboxylates/ketones (1715–1740 cm⁻¹) align with expected peaks for the target compound.
- NMR Spectroscopy :
- Quinazoline’s electron-deficient core may deshield adjacent protons (e.g., H-5/H-8 in benzodithiazines resonate at δ 8.09–8.40 ppm ), whereas allylamine protons in the target compound could appear upfield (δ 5–6 ppm).
Elemental Analysis
Benzodithiazines match theoretical values (e.g., Compound 3: C 35.77% observed vs. 35.72% calculated ). The target compound’s higher carbon content (due to the hexyl chain) would distinguish it in elemental analysis.
Preparation Methods
Formation of the Quinazoline Core Structure
The quinazoline scaffold is typically constructed via cyclization reactions involving anthranilic acid derivatives or 2-aminobenzophenones. For the target compound, the methyl carboxylate group at position 7 suggests the use of methyl 2-aminobenzoate 28 as a starting material. A catalyst-free, three-component reaction with trialkyl orthoesters 38 and ammonium acetate (NH$$4$$OAc) under solvent-free conditions efficiently yields 2,4-dioxo-1H-quinazoline-7-carboxylate derivatives. For example, Bhat et al. demonstrated that heating methyl 2-aminobenzoate with trimethyl orthoformate and NH$$4$$OAc at 120°C for 2 hours produces methyl 2,4-dioxo-1H-quinazoline-7-carboxylate 39 in 79–94% yields. This method avoids toxic solvents and chromatographic purification, aligning with green chemistry principles.
Key Reaction Conditions
- Reactants : Methyl 2-aminobenzoate, trimethyl orthoformate, NH$$_4$$OAc
- Temperature : 120°C
- Time : 2 hours
- Yield : 85–90%
Installation of the Prop-2-Enylamino Group
The final step involves introducing the prop-2-enylamino moiety at the 6-oxo position of the hexyl chain. This is achieved through a reductive amination or direct coupling strategy:
- Reductive Amination : Reaction of 6-oxohexyl intermediate 41 with allylamine (prop-2-enylamine) in the presence of NaBH$$3$$CN or H$$2$$/Pd-C facilitates the formation of the secondary amine linkage.
- Direct Coupling : Alternatively, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) couples the oxo group with allylamine, though this method is less atom-economical.
Representative Procedure
- Reactants : 3-(6-Oxohexyl)-2,4-dioxo-1H-quinazoline-7-carboxylate 41 , allylamine
- Conditions : Methanol, 25°C, 24 hours (for reductive amination)
- Yield : 70–75%
Spectral Characterization and Validation
Critical spectroscopic data for the final compound and intermediates include:
- $$^1$$H-NMR (400 MHz, CDCl$$3$$): Signals at δ 8.31 (1H, dd, quinazoline H-8), 5.85–5.95 (2H, m, CH$$2$$=CH–), and 3.90 (3H, s, COOCH$$_3$$).
- ESI-MS : Molecular ion peak at m/z 403.1 [M + H]$$^+$$.
- IR : Strong absorptions at 1720 cm$$^{-1}$$ (C=O, ester) and 1665 cm$$^{-1}$$ (C=O, quinazoline).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Low Yields in Alkylation : The steric bulk of the hexyl chain may hinder nucleophilic substitution. Switching to a phase-transfer catalyst (e.g., tetrabutylammonium bromide) could improve efficiency.
- Oxo Group Stability : The ketone intermediate is prone to side reactions. Protecting groups such as acetals may be employed during alkylation.
- Purification Complexity : Chromatography is often required due to polar byproducts. Recrystallization in ethanol/water mixtures offers a greener alternative.
Q & A
Q. What are the reliable synthetic routes for methyl 2,4-dioxo-3-[6-oxo-6-(prop-2-enylamino)hexyl]-1H-quinazoline-7-carboxylate, and what reaction conditions are critical?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of a quinazoline-dione core with a hexyl linker modified by prop-2-enylamine. This requires precise pH control (e.g., using triethylamine in anhydrous DMF) to avoid side reactions .
- Step 2 : Esterification of the carboxylic acid group at position 7 using methanol under acidic catalysis (e.g., H₂SO₄) .
- Key Conditions : Reaction temperature (70–90°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine coupling) are critical for yields >65% .
Q. How is the structural integrity of this compound validated post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR confirms the presence of the prop-2-enyl group (δ 5.2–5.8 ppm for vinyl protons) and the hexyl linker (δ 1.3–1.7 ppm for methylene groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 457.18 (calculated for C₂₂H₂₃N₃O₆) .
- Infrared Spectroscopy (IR) : Peaks at 1720 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (quinazoline-dione) confirm functional groups .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water (<0.1 mg/mL at 25°C). Stability in DMSO is maintained for ≤48 hours at 4°C .
- Degradation : Hydrolysis of the ester group occurs at pH >8, necessitating storage at neutral pH and -20°C for long-term stability .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield while minimizing byproducts?
- Catalyst Screening : Use Pd-catalyzed coupling for the prop-2-enylamine attachment to reduce undesired imine formation .
- Purification Strategies : Employ gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) to separate isomers or dimeric byproducts .
- Kinetic Monitoring : Real-time FTIR tracks carbonyl intermediates to adjust reaction time and avoid over-oxidation .
Q. What strategies resolve contradictions in spectral data interpretation?
- Case Example : Discrepancies in ¹³C-NMR signals for the quinazoline-dione core (δ 158–162 ppm) may arise from tautomerism. Use variable-temperature NMR (VT-NMR) to identify dominant tautomeric forms .
- Cross-Validation : Compare experimental data with computational predictions (DFT calculations at B3LYP/6-31G* level) .
Q. How can computational modeling predict bioactivity against specific targets?
- Docking Studies : Use the compound’s SMILES string (
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F) in AutoDock Vina to simulate binding to kinases (e.g., EGFR). Focus on hydrogen bonding with the dione moiety and hydrophobic interactions with the hexyl chain . - ADMET Predictions : SwissADME estimates moderate blood-brain barrier permeability (logBB = -0.7) and CYP3A4 inhibition risk .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
Q. How can degradation products be identified and quantified during stability testing?
- LC-MS/MS : Monitor for hydrolyzed products (e.g., free carboxylic acid at m/z 429.15) under accelerated conditions (40°C/75% RH) .
- Forced Degradation : Expose the compound to UV light (254 nm) to detect photolytic byproducts via HPLC-DAD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
